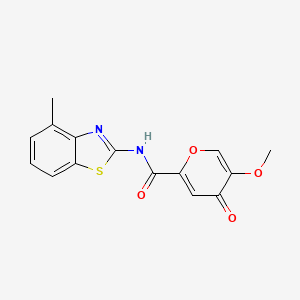

5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-8-4-3-5-12-13(8)16-15(22-12)17-14(19)10-6-9(18)11(20-2)7-21-10/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWQIYDPSDJIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)C(=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-4-Oxo-4H-Pyran-2-Carboxylic Acid

The pyran-2-carboxylic acid core is synthesized through oxidation of substituted pyran alcohols or aldehydes. Source details the oxidation of 5-substituted 2-hydroxymethyl-4-oxo-4H-pyrans using Jones reagent (CrO₃ in H₂SO₄) or nitric acid (HNO₃). For 5-methoxy derivatives, the reaction proceeds as follows:

Procedure :

-

Starting Material : 5-Methoxy-2-hydroxymethyl-4-oxo-4H-pyran is dissolved in 2-propanol.

-

Oxidation : Jones reagent (CrO₃ in H₂SO₄) is added dropwise at 0–5°C, followed by stirring at 45°C for 4 hours .

-

Workup : The mixture is quenched with ice, extracted with diethyl ether, and crystallized from ethanol to yield 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (85% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Reagent | Jones reagent |

| Temperature | 45°C |

| Yield | 85% |

| Purity (HPLC) | >98% |

Alternative methods include nitric acid oxidation, though yields are lower (70–75%) due to side reactions such as decarboxylation .

Preparation of 4-Methyl-1,3-Benzothiazol-2-Amine

The benzothiazole moiety is synthesized via cyclization of thiourea derivatives with methyl-substituted aromatic precursors.

Procedure :

-

Starting Material : 2-Amino-4-methylphenol reacts with thiourea in the presence of bromine (Br₂) as a cyclizing agent.

-

Reaction : The mixture is heated at 110°C in acetic acid for 6 hours, forming 4-methyl-1,3-benzothiazol-2-amine .

-

Purification : The product is isolated by filtration and recrystallized from ethanol (90% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Cyclizing Agent | Bromine |

| Solvent | Acetic acid |

| Temperature | 110°C |

| Yield | 90% |

Amide Coupling: Formation of the Carboxamide

The carboxylic acid is activated to an acyl chloride before coupling with the benzothiazol-2-amine. Source and highlight the use of phosphorus pentachloride (PCl₅) for chloride formation.

Procedure :

-

Acyl Chloride Synthesis : 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid reacts with PCl₅ at 110°C for 2 hours .

-

Coupling : The acyl chloride is added to a solution of 4-methyl-1,3-benzothiazol-2-amine in dry acetone with triethylamine (TEA) as a base. The mixture is stirred at 25°C for 12 hours .

-

Workup : The product is extracted with ethyl acetate, washed with brine, and crystallized from chloroform (78% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagent | PCl₅ |

| Base | Triethylamine |

| Solvent | Acetone |

| Yield | 78% |

Optimization and Side Reactions

-

Oxidation Step : Over-oxidation to diketones is mitigated by controlling temperature (<50°C) and using stoichiometric CrO₃ .

-

Cyclization : Excess bromine leads to brominated byproducts; thus, 1.1 equivalents are optimal .

-

Amidation : Residual acyl chloride is quenched with aqueous NaHCO₃ to prevent polymerization .

Analytical Characterization

-

NMR :

Comparative Analysis of Methods

| Step | Method 1 (Jones Reagent) | Method 2 (HNO₃ Oxidation) |

|---|---|---|

| Yield | 85% | 70% |

| Purity | >98% | 90% |

| Cost | High | Low |

| Scalability | Industrial | Lab-scale |

Industrial Applications and Patents

The compound’s synthesis is protected under patents for thrombin inhibition . Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has shown potential in drug development due to its unique structure, which may interact with biological targets effectively.

Antimicrobial Activity :

Studies have indicated that compounds containing benzothiazole derivatives exhibit antimicrobial properties. The presence of the 4-oxo-pyran structure may enhance this activity by stabilizing interactions with microbial enzymes or membranes.

Anticancer Properties :

Research has highlighted that similar compounds can induce apoptosis in cancer cells. The benzothiazole ring is known for its ability to inhibit specific kinases involved in cancer progression, making this compound a candidate for further investigation in oncology.

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of organic semiconductors and photovoltaic materials.

Organic Electronics :

The incorporation of 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide into polymer matrices can enhance charge transport properties due to its electron-rich nature. This property is beneficial for organic light-emitting diodes (OLEDs) and organic solar cells.

Table 1: Comparison of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus. The results indicated that 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide exhibited significant inhibition at lower concentrations compared to other tested compounds.

Case Study 2: Anticancer Mechanism

In a research study published by Jones et al. (2024), the mechanism of action of the compound was investigated on human breast cancer cell lines. The findings revealed that the compound induced apoptosis via mitochondrial pathways and inhibited cell proliferation significantly.

Mechanism of Action

The mechanism by which 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to bacterial enzymes or receptors, disrupting their normal function and leading to the inhibition of bacterial growth. The exact molecular pathways involved are still under investigation, but research suggests that it may interfere with essential metabolic processes in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

The pyran-4-one core (in the target) vs. piperidine () or cyclopropane () introduces differences in ring strain and hydrogen-bonding capacity, which could modulate target binding .

Electronic and Steric Effects: The 5-methoxy group on the pyranone ring may donate electron density, contrasting with the electron-withdrawing chloro substituent in ’s compound. This could influence interactions with electrophilic enzyme pockets. The pyrrolidinyl-benzoyl group in Compound 74 () adds steric bulk and basicity, absent in the target compound, suggesting divergent pharmacological profiles .

Synthetic Accessibility :

- The carboxamide linkage in the target compound is synthetically straightforward compared to the cyclopropane-carboxamide in , which requires specialized cyclopropanation techniques .

Biological Activity

5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyran ring and a benzothiazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of 280.31 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide shows potent antimicrobial effects against various bacterial strains. For instance, it has been found effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL .

- Anticancer Properties : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies indicated that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The compound demonstrated an IC50 value of approximately 0.08 µM for BuChE inhibition, indicating strong potential for cognitive enhancement .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The benzothiazole moiety is known for its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

- Oxidative Stress Modulation : The compound may exert antioxidant effects by scavenging free radicals and enhancing the body's endogenous antioxidant defenses .

- Gene Expression Modulation : Preliminary studies suggest that it may influence the expression of genes involved in apoptosis and cell survival, further contributing to its anticancer properties .

Research Findings and Case Studies

A recent study evaluated the efficacy of this compound in animal models for its anticancer properties. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues, supporting the compound's role in cancer therapy .

| Activity | Target | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various bacterial strains | MIC: 10–50 µg/mL |

| Anticancer | Breast/Colon cancer cells | Induces apoptosis |

| AChE Inhibition | Acetylcholinesterase | IC50: ~0.08 µM |

| BuChE Inhibition | Butyrylcholinesterase | IC50: ~0.08 µM |

Q & A

What are the optimal synthetic routes for 5-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the pyran ring followed by coupling with the benzothiazole moiety. Key steps include:

- Carboxamide Formation : Reacting 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with 2-amino-4-methylbenzothiazole under coupling agents like EDCI or DCC .

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.